molecular formula C6H7F3O2 B2482786 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one CAS No. 2248324-90-3

3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one

Cat. No.: B2482786
CAS No.: 2248324-90-3
M. Wt: 168.115
InChI Key: SVEMCAYFEKDMTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one is an organic compound with the molecular formula C6H7F3O2 This compound is characterized by a cyclobutanone ring substituted with a methoxy group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a trifluoromethyl ketone with a methoxy-substituted cyclobutane derivative. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and concentration are meticulously controlled to ensure high yield and purity. The use of catalysts and advanced purification techniques is also common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group into alcohols or other reduced forms.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol: Similar structure but with an alcohol group instead of a ketone.

    3-(Trifluoromethyl)cyclobutan-1-one: Lacks the methoxy group, affecting its reactivity and applications.

Uniqueness

3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-methoxy-3-(trifluoromethyl)cyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c1-11-5(6(7,8)9)2-4(10)3-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEMCAYFEKDMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(=O)C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.